molecular formula C9H5ClN4O4 B11803257 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11803257
M. Wt: 268.61 g/mol
InChI Key: NZKKCQHXZAHYCY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and an appropriate alkyne are used under copper-catalyzed conditions.

    Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving nitro and triazole groups.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole: Lacks the carboxylic acid group.

    2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the nitro group.

    2-(3-Chlorophenyl)-5-amino-2H-1,2,3-triazole-4-carboxylic acid: Contains an amino group instead of a nitro group.

Uniqueness

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H5ClN4O4

Molecular Weight

268.61 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-nitrotriazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClN4O4/c10-5-2-1-3-6(4-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16)

InChI Key

NZKKCQHXZAHYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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